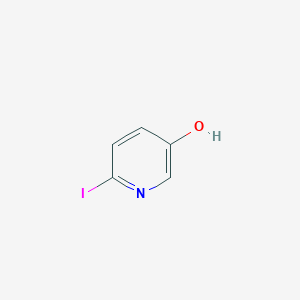

6-Iodopyridin-3-ol

Vue d'ensemble

Description

La prégnénolone-16alpha-carbonitrile est un composé stéroïdien synthétique connu pour son rôle d'antiglucocorticoïde et d'agoniste du récepteur X de la prégnane . Elle se caractérise structurellement par la présence d'un groupe carbonitrile en position 16alpha sur le squelette de la prégnénolone . Ce composé a été largement étudié pour ses activités biologiques et ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La prégnénolone-16alpha-carbonitrile est synthétisée par un processus en plusieurs étapes à partir de la prégnénoloneCe processus peut être réalisé par diverses réactions chimiques, notamment l'utilisation de sources de cyanure dans des conditions spécifiques . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.

Méthodes de production industrielle

En milieu industriel, la production de prégnénolone-16alpha-carbonitrile implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes de purification telles que la recristallisation et la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions

La prégnénolone-16alpha-carbonitrile subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le groupe carbonitrile ou d'autres groupes fonctionnels présents dans la molécule.

Substitution : Le groupe carbonitrile peut participer à des réactions de substitution, conduisant à la formation de différents dérivés.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des solvants spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la prégnénolone-16alpha-carbonitrile.

Applications de la recherche scientifique

La prégnénolone-16alpha-carbonitrile a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

La prégnénolone-16alpha-carbonitrile exerce ses effets principalement par l'activation du récepteur X de la prégnane. Cette activation conduit à l'induction des enzymes du cytochrome P450, qui jouent un rôle crucial dans le métabolisme de divers composés endogènes et exogènes . Les cibles moléculaires et les voies impliquées comprennent la régulation de l'expression génique liée au métabolisme et à la détoxification des médicaments .

Applications De Recherche Scientifique

Medicinal Chemistry

6-Iodopyridin-3-ol is being explored for its potential as a pharmacological agent. The presence of both halogen and hydroxyl functional groups can influence its reactivity and biological activity, making it a candidate for drug development.

Potential Mechanisms of Action:

- Biological Interactions: Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors, although detailed studies are still limited.

- Synthetic Intermediates: Similar compounds have been utilized as intermediates in the synthesis of antiviral agents and other pharmaceuticals, indicating that this compound could serve similar roles.

Organic Synthesis

The compound is valuable in organic synthesis due to its ability to participate in various chemical reactions. Its halogenated nature allows it to act as a nucleophile or electrophile in substitution and coupling reactions.

Synthesis Routes:

Several synthetic pathways have been developed for this compound, which can be utilized to create more complex organic molecules. The strategic placement of iodine enhances its reactivity compared to non-halogenated analogs.

Material Science

The unique properties of this compound may also lend themselves to applications in material science. The compound's structural characteristics could be manipulated for developing new materials with specific functionalities.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-6-Iodopyridin-3-ol | Chlorine and iodine substitutions | Enhanced reactivity due to chlorine presence |

| 2-Bromo-6-Iodopyridin-3-ol | Bromine instead of chlorine | Different electrophilic properties |

| 2,6-Dibromo-4-Iodopyridin-3-ol | Two bromine atoms and one iodine | Increased steric hindrance affecting reactivity |

| 4-Iodopyridin-2(1H)-one | Iodine at a different position | Distinct reactivity patterns |

This table highlights how variations in halogen substitutions impact the reactivity and applications of these compounds in organic synthesis and medicinal chemistry.

Mécanisme D'action

Pregnenolone-16alpha-carbonitrile exerts its effects primarily through the activation of the pregnane X receptor. This activation leads to the induction of cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . The molecular targets and pathways involved include the regulation of gene expression related to drug metabolism and detoxification .

Comparaison Avec Des Composés Similaires

Composés similaires

Prégnénolone : Un précurseur de diverses hormones stéroïdiennes, structurellement similaire mais sans le groupe carbonitrile.

Mifépristone : Un antiglucocorticoïde avec des caractéristiques structurelles et des activités biologiques différentes.

Kéconazole : Un agent antifongique qui inhibe également les enzymes du cytochrome P450, mais par un mécanisme d'action différent.

Unicité

La prégnénolone-16alpha-carbonitrile est unique en raison de sa modification structurelle spécifique (le groupe carbonitrile en position 16alpha) et de son activité puissante en tant qu'agoniste du récepteur X de la prégnane. Cela en fait un outil précieux pour étudier la régulation du métabolisme des médicaments et le développement de nouveaux agents thérapeutiques .

Activité Biologique

6-Iodopyridin-3-ol is a halogenated organic compound characterized by a pyridine ring with an iodine atom at the 6-position and a hydroxyl group (-OH) at the 3-position. Its molecular formula is C_6H_5I_N_O, and it has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development, particularly against bacterial infections and cancer.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The presence of both halogen (iodine) and hydroxyl functional groups enhances its reactivity and interaction with biological targets. This compound serves as a model for exploring how these functional groups influence chemical reactions and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial properties. The compound's structural analogs have been studied for their potential to inhibit bacterial growth, making them candidates for developing new antibiotics. The halogen substitution is believed to enhance the compound's reactivity towards bacterial enzymes .

Anticancer Potential

There is emerging evidence suggesting that this compound could play a role in cancer treatment. Its derivatives are being investigated as precursors for drugs targeting various cancer types. The mechanism of action may involve interference with cellular pathways critical for cancer cell proliferation.

Enzyme Inhibition

Studies have shown that compounds similar to this compound can act as inhibitors of specific enzymes, such as sEH (soluble epoxide hydrolase), which is involved in lipid metabolism and inflammation. The inhibition of such enzymes can lead to therapeutic effects in conditions like cardiovascular diseases .

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of various pyridinone derivatives, including those related to this compound, against common bacterial strains. Results indicated significant inhibition zones, suggesting potential as broad-spectrum antibiotics .

- Cytotoxicity : Another research effort focused on the cytotoxic effects of this compound derivatives on cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating promising anticancer activity .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-6-Iodopyridin-3-ol | Chlorine and iodine substitutions | Enhanced reactivity due to chlorine presence |

| 2-Bromo-6-Iodopyridin-3-ol | Bromine instead of chlorine | Different electrophilic properties |

| 2,6-Dibromo-4-Iodopyridin-3-ol | Two bromine atoms and one iodine | Increased steric hindrance affecting reactivity |

| 4-Iodopyridin-2(1H)-one | Iodine at a different position | Distinct reactivity patterns |

This table illustrates the structural variations among compounds related to this compound and their potential implications for biological activity.

The biological activity of this compound likely involves multiple mechanisms:

- Receptor Binding : Compounds may bind to specific receptors or enzymes, altering their activity.

- Chemical Reactivity : The halogen atom can participate in nucleophilic substitution reactions, influencing metabolic pathways.

Propriétés

IUPAC Name |

6-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNPCRNIHOCXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453888 | |

| Record name | 6-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129034-38-4 | |

| Record name | 6-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Iodopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.